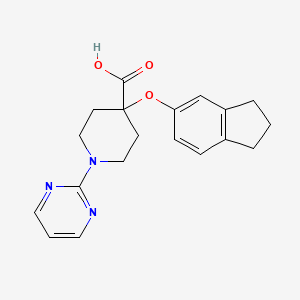![molecular formula C18H24N2O2 B5400561 1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5400561.png)
1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one, also known as SMM-189, is a small molecule antagonist of the melanocortin-4 receptor (MC4R). It has been shown to have potential therapeutic applications in the treatment of obesity and other metabolic disorders.
Mécanisme D'action
1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one acts as a selective antagonist of the MC4R by binding to the receptor and preventing the activation of downstream signaling pathways. The MC4R is expressed in the hypothalamus and other regions of the brain that regulate energy homeostasis. Activation of MC4R leads to the activation of the cAMP-PKA pathway, which leads to decreased food intake and increased energy expenditure. Inhibition of MC4R by 1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one leads to the opposite effect, increasing food intake and decreasing energy expenditure.
Biochemical and Physiological Effects:
1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one has been shown to have significant effects on energy homeostasis in animal models of obesity. It has been shown to decrease food intake and body weight, as well as improve glucose tolerance and insulin sensitivity. These effects are thought to be mediated by the inhibition of MC4R signaling in the hypothalamus and other regions of the brain that regulate energy homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one in lab experiments is its selectivity for the MC4R. This allows for more precise manipulation of the MC4R signaling pathway without affecting other signaling pathways. However, one limitation of using 1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one is its relatively low potency, which may limit its effectiveness in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one and its therapeutic applications. One direction is to further explore its potential as a treatment for obesity and other metabolic disorders. Another direction is to investigate its effects on other physiological systems, such as the immune system or the cardiovascular system. Finally, further research is needed to optimize the synthesis and potency of 1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one, which may lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of 1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one involves a series of chemical reactions starting from 2-methyl-2,3-dihydro-1H-indole. The first step is the protection of the amino group with tert-butyloxycarbonyl (BOC) to give BOC-protected indole. The second step involves the reaction of BOC-protected indole with 4-bromo-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to give the TEMPO adduct. The third step involves the removal of the BOC group and the reaction of the resulting amine with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid to give the boronic acid ester. The final step involves the coupling of the boronic acid ester with 2-oxo-1-pyrrolidineacetamide to give 1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one.
Applications De Recherche Scientifique
1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one has been extensively studied for its potential therapeutic applications in the treatment of obesity and other metabolic disorders. It has been shown to be a selective antagonist of the MC4R, which is a key regulator of energy homeostasis. Activation of MC4R leads to decreased food intake and increased energy expenditure, while inhibition of MC4R has the opposite effect. 1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one has been shown to decrease food intake and body weight in animal models of obesity, suggesting that it may be a promising therapeutic agent for the treatment of obesity.
Propriétés
IUPAC Name |
1-tert-butyl-4-(2-methyl-2,3-dihydroindole-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12-9-13-7-5-6-8-15(13)20(12)17(22)14-10-16(21)19(11-14)18(2,3)4/h5-8,12,14H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHZJHXCCOXOFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CC(=O)N(C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-3-[(5-chloro-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5400480.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5400495.png)
![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonyl}benzamide](/img/structure/B5400497.png)

![6-ethyl-3-(2-furylmethyl)-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5400507.png)
![1-[3-(2-chlorophenyl)-2-phenylacryloyl]-4-piperidinecarboxamide](/img/structure/B5400521.png)
![3-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-2-methylphenol](/img/structure/B5400523.png)

![1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5400549.png)
![methyl [7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetate](/img/structure/B5400559.png)
![N-cyclohexyl-4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5400568.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5400570.png)

![2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine](/img/structure/B5400586.png)